molecular formula C24H32N2O3 B2862121 N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide CAS No. 954243-82-4

N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide

Cat. No.: B2862121
CAS No.: 954243-82-4
M. Wt: 396.531
InChI Key: OEOIHWFBRXADAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide is a synthetic small molecule of significant interest for research in central nervous system (CNS) disorders. This compound is designed around a molecular framework frequently investigated for its potential interaction with neurological targets, drawing structural parallels to other well-studied benzylpiperidine derivatives . The 1-benzylpiperidine moiety is a common pharmacophore in ligands targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in cholinergic neurotransmission . Furthermore, this structural motif is also prevalent in compounds demonstrating high affinity for sigma receptors (σRs), which are implicated in neuropathic pain and neurodegenerative diseases such as Alzheimer's . The 3,4-diethoxybenzamide portion of the molecule may contribute antioxidant properties through radical scavenging activity, as similar substituted benzamide structures have been shown to exhibit such effects . Consequently, this molecule is positioned as a potential poly-active agent for researchers exploring multifaceted approaches to complex neurological conditions. This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-3-28-22-11-10-21(16-23(22)29-4-2)24(27)25-17-19-12-14-26(15-13-19)18-20-8-6-5-7-9-20/h5-11,16,19H,3-4,12-15,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOIHWFBRXADAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction with 4-Piperidone

The patent US3462444A describes the preparation of 4-benzylpiperidine derivatives via Grignard reactions. Adapting this method:

  • 4-Piperidone is treated with benzylmagnesium chloride in anhydrous ether, yielding 1-benzylpiperidin-4-ol .
  • The alcohol is converted to a mesylate or tosylate (e.g., using methanesulfonyl chloride in dichloromethane).
  • Displacement with sodium azide forms the azide intermediate, which is reduced to 1-benzylpiperidin-4-ylmethylamine using hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃/H₂O).

Key Parameters :

  • Reaction temperature: 0–5°C for Grignard addition to avoid side reactions.
  • Yield optimization: 72–85% for the azide reduction step.

Reductive Amination Alternative

An alternative route involves reductive amination of 4-piperidone with benzylamine:

  • 4-Piperidone and benzylamine are combined in methanol with molecular sieves.
  • Sodium cyanoborohydride is added to facilitate imine reduction, yielding 1-benzylpiperidin-4-amine .
  • The amine is methylated via Eschweiler-Clarke conditions (formaldehyde, formic acid) to produce the methylamine derivative.

Advantages :

  • Avoids hazardous azide intermediates.
  • Overall yield: 65–78%.

Synthesis of 3,4-Diethoxybenzoic Acid

Etherification of Protocatechuic Acid

The 3,4-diethoxy substitution is introduced through sequential alkylation:

  • Protocatechuic acid (3,4-dihydroxybenzoic acid) is dissolved in dimethylformamide (DMF).
  • Ethyl bromide and potassium carbonate are added, with heating to 80°C for 24 hours.
  • The product is purified via recrystallization (ethanol/water) to yield 3,4-diethoxybenzoic acid .

Challenges :

  • Competing O- vs. C-alkylation requires excess ethyl bromide.
  • Typical yield: 60–70%.

Amide Bond Formation

Acid Chloride Method

The most widely reported approach involves activating the carboxylic acid as an acid chloride:

  • 3,4-Diethoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) to form 3,4-diethoxybenzoyl chloride .
  • The acid chloride is reacted with 1-benzylpiperidin-4-ylmethylamine in dichloromethane (DCM) with triethylamine as a base.
  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane).

Reaction Conditions :

  • Temperature: 0°C → room temperature.
  • Yield: 82–89%.

Coupling Reagent-Mediated Synthesis

Modern methods employ carbodiimide reagents (e.g., EDCl/HOBt):

  • 3,4-Diethoxybenzoic acid (1 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.
  • After 30 minutes, 1-benzylpiperidin-4-ylmethylamine (1 equiv) is added, and the mixture is stirred for 12–18 hours.
  • Workup includes extraction with ethyl acetate and washing with brine.

Advantages :

  • Mild conditions suitable for acid- and base-sensitive substrates.
  • Yield: 75–80%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl Ar-H), 7.12 (d, J = 8.4 Hz, 1H, benzamide H-6), 6.85 (d, J = 8.4 Hz, 1H, benzamide H-5), 4.12 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 3.52 (s, 2H, NCH₂C), 2.85–2.65 (m, 4H, piperidine H), 1.45 (t, J = 7.0 Hz, 6H, OCH₂CH₃).
  • HRMS : Calculated for C₂₄H₃₂N₂O₃ [M+H]⁺: 397.2387; Found: 397.2391.

Comparative Analysis of Synthetic Routes

Method Intermediate Steps Total Yield (%) Purity (HPLC) Key Reference
Grignard + Acid Chloride 5 58 98.5
Reductive Amination + EDCl 4 63 97.8

The EDCl-mediated coupling offers a balance between yield and operational simplicity, making it preferable for scale-up.

Challenges and Optimization Opportunities

  • Steric Hindrance : The 3,4-diethoxy groups impede amide bond formation; microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics.
  • Piperidine Ring Flexibility : Conformational analysis (DFT calculations) suggests that the benzyl group adopts an equatorial position, minimizing strain.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Oxidized derivatives of the benzamide group.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted derivatives at the benzyl position.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurological research.

    Medicine: Investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets in the brain. It is believed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain. This can help improve cognitive function and is particularly relevant in the treatment of Alzheimer’s disease. The compound may also interact with other neurotransmitter systems, contributing to its overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and biological features of N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide and related compounds:

Compound Name & ID Structural Features Synthesis (Yield, Purity) Physical Properties Biological Activity (IC50 or EC50) Reference
Target Compound : this compound Benzylpiperidine + 3,4-diethoxybenzamide Not explicitly reported Not reported Not explicitly tested
Compound 17 : N-(1-Benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide Benzylpiperidine + triazole-chromenone-carboxamide Not explicitly reported Not reported AChE inhibition: 1.80 µM
Compound 5 : (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide Benzylpiperidine + 4-hydroxy-3-methoxyphenyl acrylamide Yield: 95% ; Purity: 99% MP: 83.1–84.5°C Not explicitly tested
Compound 1 : (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide Benzylpiperidine + 3,4-dimethoxyphenyl acrylamide Yield: 87% ; Purity: 99% MP: 108.1–110.5°C Not explicitly tested
Example 53 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine + fluorophenyl-chromenone + isopropylbenzamide Yield: 28% MP: 175–178°C ; Mass: 589.1 (M+1) Not explicitly tested

Key Observations :

Structural Modifications and Biological Activity: The target compound lacks the triazole-chromenone moiety present in Compound 17, which is critical for AChE inhibition (IC50 = 1.80 µM) . The 3,4-diethoxy group may improve metabolic stability compared to methoxy or hydroxy analogs (e.g., Compound 5 and Compound 1) but could reduce polar interactions with AChE’s catalytic site.

Synthetic Efficiency :

  • Amide-coupled benzylpiperidine derivatives (e.g., Compound 1 and 5 ) exhibit high yields (87–95%) and purity (99%), suggesting robust synthetic routes for analogous structures . The target compound’s synthesis may follow similar coupling strategies, though yields could vary due to the steric bulk of the diethoxy group.

Physical Properties :

  • Melting points (MP) correlate with structural complexity. The target compound’s MP is unreported, but Compound 1 (3,4-dimethoxyphenyl) has a higher MP (108–110°C) than Compound 5 (4-hydroxy-3-methoxyphenyl; 83–84°C), indicating that electron-donating substituents (e.g., methoxy) enhance crystallinity .

Pharmacological Potential: While the target compound’s activity is untested, Compound 17 demonstrates that benzylpiperidine-triazole hybrids are potent AChE inhibitors. The diethoxy substitution in the target compound may shift selectivity toward other targets (e.g., butyrylcholinesterase or amyloid-beta aggregation) .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor affinities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C_{24}H_{31}N_{2}O_{4}, with a molecular weight of approximately 395.49 g/mol. The compound features a benzylpiperidine moiety linked to a diethoxybenzamide structure, which is crucial for its biological activity.

Research has indicated that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant affinity for sigma receptors, particularly sigma1 receptors. For instance, studies on related compounds have shown high selectivity for sigma1 receptors with Ki values in the nanomolar range (e.g., 3.90 nM for sigma1) compared to much higher values for sigma2 receptors (240 nM) .

Table 1: Receptor Affinities of Related Compounds

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
2-fluoro-substituted analogue3.56667

This high affinity suggests that these compounds could be utilized in imaging studies, such as positron emission tomography (PET), to map sigma receptor distribution in the brain.

Pharmacological Activities

The pharmacological profile of this compound includes potential effects on neurotransmitter systems. Specifically, it may influence acetylcholine signaling due to its structural similarity to known acetylcholinesterase inhibitors .

Case Studies

A study evaluating the efficacy of similar compounds in animal models demonstrated that these derivatives could alleviate symptoms associated with neurodegenerative disorders by modulating cholinergic activity and enhancing cognitive function .

Toxicology and Safety Profile

Preliminary assessments indicate that this compound does not exhibit significant toxicity at therapeutic doses. The Ames test results suggest it is non-carcinogenic . However, further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic protocols for N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3,4-diethoxybenzoic acid derivatives with 1-benzylpiperidin-4-ylmethylamine intermediates. A common method is the use of carbodiimide-based coupling agents (e.g., EDCI or DCC) in polar aprotic solvents like DMF or dichloromethane. Reaction optimization includes:

  • Temperature control : Maintain 0–25°C to minimize side reactions.
  • Catalyst selection : DMAP improves coupling efficiency by reducing racemization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Validate purity via HPLC and HRMS .

Q. How can structural confirmation and purity of the compound be reliably achieved?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm, diethoxy groups at δ 1.3–1.5 ppm) .
  • Mass spectrometry : HRMS (ESI+) should match the theoretical molecular weight (e.g., [M+H]+^+ at m/z 427.25) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥99% purity .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). A robust approach includes:

  • Dose-response validation : Test across a wide concentration range (nM–μM) in triplicate.
  • Target specificity assays : Use kinase profiling panels or receptor-binding assays to confirm selectivity .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50_{50}, Ki values) and adjust for assay heterogeneity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?

  • Scaffold modification : Replace the benzyl group with substituted aryl or heteroaryl rings to assess steric/electronic effects .
  • Functional group tuning : Vary the diethoxy substituents (e.g., methoxy, hydroxyl) to study metabolic stability and binding affinity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like acetylcholinesterase or serotonin receptors .

Q. How can researchers address low yield or byproduct formation during synthesis?

  • Byproduct identification : Use LC-MS or 1H^1H-DOSY NMR to trace impurities.
  • Reaction monitoring : Employ in-situ FTIR to detect intermediates and optimize reaction times.
  • Alternative routes : Explore microwave-assisted synthesis to reduce side reactions and improve yields .

Q. What methodologies are suitable for studying the compound’s pharmacokinetic (PK) properties?

  • In vitro assays : Measure metabolic stability in liver microsomes and permeability via Caco-2 cells.
  • In vivo PK studies : Administer intravenously/orally in rodents; collect plasma samples for LC-MS/MS analysis to calculate half-life and bioavailability .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s cytotoxicity be interpreted?

Discrepancies may stem from:

  • Cell line variability : Test in multiple lines (e.g., HEK293, HeLa) with standardized MTT protocols.
  • Apoptosis vs. necrosis : Use Annexin V/PI staining to differentiate mechanisms .
  • Replicate consistency : Ensure ≥3 independent experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Q. What experimental controls are critical for validating target engagement in mechanistic studies?

  • Positive/Negative controls : Include known inhibitors/activators of the target pathway.
  • Genetic knockdown : Use siRNA or CRISPR to confirm phenotype dependency on the target .
  • Orthogonal assays : Combine Western blotting (protein expression) with functional assays (e.g., calcium flux for receptor activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.